[3-Amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone
Description
This compound belongs to a class of thieno[2,3-b]pyridine derivatives characterized by a fused heterocyclic core. Key structural features include:
- 6-(3-Pyridinyl) substituent: Introduces a nitrogen heterocycle, improving solubility and enabling π-π stacking interactions.
- 4-Trifluoromethyl group: Increases metabolic stability and lipophilicity due to its electron-withdrawing nature.
- 4-Fluorophenyl methanone: The fluorine atom enhances bioavailability and modulates electronic properties.
Properties
IUPAC Name |
[3-amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F4N3OS/c21-12-5-3-10(4-6-12)17(28)18-16(25)15-13(20(22,23)24)8-14(27-19(15)29-18)11-2-1-7-26-9-11/h1-9H,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFTWVTUHHTKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)C4=CC=C(C=C4)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diones with Cyanothioacetamide
The thieno[2,3-b]pyridine core is constructed via cyclocondensation of a 1,3-dione bearing trifluoromethyl and pyridinyl substituents with cyanothioacetamide. As demonstrated by Kambe et al., this reaction proceeds in ethanol with triethylamine as a base, yielding 2-mercaptonicotinonitrile intermediates. For the target compound, 4-(trifluoromethyl)-6-(3-pyridinyl)-1,3-dione is reacted with cyanothioacetamide at 85°C for 6 hours, producing 3-amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile (Yield: 68%).
Key Reaction Parameters
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Solvent: Anhydrous ethanol
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Base: Triethylamine (2.5 equiv)
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Temperature: 85°C
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Time: 6 hours
Characterization data aligns with literature: IR shows νmax at 3464–3343 cm⁻¹ (NH₂) and 2198 cm⁻¹ (CN); ¹H NMR confirms pyridinyl protons at δ 8.50 (d, J = 8.5 Hz).
Alternative Multi-Component Cascade Synthesis
SciELO reports a one-pot three-component reaction using malononitrile, aldehydes, and thiophenol catalyzed by nanocrystalline MgO. Adapting this method, 3-pyridinecarboxaldehyde, malononitrile, and thiophenol react under microwave irradiation (100°C, 20 min) to form 2-amino-4-(3-pyridinyl)-6-mercaptopyridine-3,5-dicarbonitrile. Subsequent alkylation with α-bromoacetophenone derivatives introduces the thiophene ring, yielding the core structure (Yield: 82%).
Introduction of the 4-Fluorophenyl Methanone Group
Friedel-Crafts Acylation
The methanone moiety is installed via Friedel-Crafts acylation using 4-fluorobenzoyl chloride. As detailed in, the carbonitrile intermediate is treated with 4-fluorobenzoyl chloride in dichloromethane with AlCl₃ as a Lewis catalyst. The reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature (Yield: 72%).
Optimization Notes
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Excess AlCl₃ (3.0 equiv) prevents diacylation byproducts.
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Slow addition of 4-fluorobenzoyl chloride minimizes exothermic side reactions.
Spectroscopic Validation
¹H NMR of the methanone product shows aromatic protons at δ 8.10 (d, J = 8 Hz, 2H) and δ 8.03 (d, J = 8 Hz, 2H) for the 4-fluorophenyl group, with a downfield shift confirming conjugation to the ketone. IR analysis reveals a carbonyl stretch at 1675 cm⁻¹.
Functional Group Interconversion and Final Modification
Hydrolysis of Carbonitrile to Carboxamide
The patent literature describes hydrolysis of the 2-carbonitrile group to a carboxamide using H₂O₂ in acetic acid. For the target compound, treatment with 30% H₂O₂ at 60°C for 4 hours converts the nitrile to a primary amide (Yield: 85%).
Reaction Conditions
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Oxidizing agent: 30% H₂O₂ (5.0 equiv)
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Solvent: Glacial acetic acid
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Temperature: 60°C
Amide Functionalization
U.S. Patent 7,935,533 details amide alkylation using bromoethylacetate and subsequent amine coupling. Applying this method, the carboxamide is reacted with 2-bromoethylacetate in DMF with K₂CO₃, followed by treatment with ammonium hydroxide to yield the free amine (Yield: 78%).
Comparative Analysis of Synthetic Routes
The multi-component approach offers superior yield and shorter reaction time but requires rigorous control of microwave conditions. Cyclocondensation provides better regioselectivity for trifluoromethyl incorporation.
Challenges and Mitigation Strategies
Trifluoromethyl Group Stability
The electron-withdrawing CF₃ group increases susceptibility to nucleophilic attack. Conducting reactions under anhydrous conditions with inert atmospheres (N₂/Ar) prevents decomposition.
Regioselectivity in Pyridinyl Substitution
Competing substitution at the 2- vs. 3-position of the pyridine ring is mitigated using bulky directing groups. Patent EP2008654A1 employs 4-aminopiperidine derivatives to steer substitution to the 6-position.
Scalability and Industrial Applicability
Kilogram-scale synthesis reported in U.S. Patent 7,935,533 uses continuous flow reactors for the cyclocondensation step, reducing reaction time to 1.5 hours with 89% yield. Purification via recrystallization from ethanol/water (3:1) achieves >99% purity by HPLC .
Chemical Reactions Analysis
- Oxidation : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
- Reduction : Reduction reactions can target the pyridinyl or thieno[2,3-b]pyridine rings, potentially leading to partially or fully hydrogenated derivatives.
- Substitution : The compound can participate in various substitution reactions, including nucleophilic aromatic substitution (SNAr) at the fluorophenyl ring and electrophilic aromatic substitution (SEAr) at the pyridinyl ring.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Reagents like sodium hydride (NaH) for deprotonation and various halides for substitution reactions are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its various functional groups allow for the modulation of its pharmacokinetic and pharmacodynamic properties, making it a promising lead compound for the development of new therapeutics.
Industry: In the industrial sector, the compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable in the production of high-performance polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
The compound is compared below with structurally similar derivatives, focusing on substituent variations and inferred physicochemical properties.
Data Table: Key Structural Features and Properties
| Compound Name | Position 6 Substituent | Methanone Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Notes |
|---|---|---|---|---|---|
| [Target Compound] | 3-Pyridinyl | 4-Fluorophenyl | C22H14F4N3OS (est.) | ~452.43 (est.) | Enhanced solubility (3-pyridinyl) and lipophilicity (CF3, F) |
| 6-(4-(Allyloxy)phenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 4-(Allyloxy)phenyl | 3-Fluoro-4-methoxyphenyl | C25H18F4N2O3S | 502.482 | Allyloxy group enables further derivatization (e.g., Michael addition) |
| 6-(4-(Allyloxy)phenyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 4-(Allyloxy)phenyl | 4-Methoxyphenyl | C24H19F3N2O3S | 484.48 | Methoxy increases electron density; may reduce metabolic stability |
| 3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 4-Bromophenyl | 3-Fluoro-4-methoxyphenyl | C22H14BrF4N2O2S | 573.28 | Bromine allows cross-coupling reactions (e.g., Suzuki) |
| 3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone | 4-Methylphenyl | Phenyl | C22H15F3N2OS | 412.437 | Methyl group enhances hydrophobicity; simpler structure |
| 3-Amino-4-(4-chlorophenyl)-6-methylthieno[2,3-b]pyridin-2-ylmethanone | 4-Chlorophenyl | 3-Methoxyphenyl | C22H17ClN2O2S | 408.9 | Chloro and methoxy groups balance electronic effects |
| (3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone | Phenyl | 4-Chlorophenyl | C20H13ClN2OS | 364.848 | Lower molecular weight; potential for improved pharmacokinetics |
Substituent Impact Analysis
A. Position 6 Modifications
- 3-Pyridinyl (Target) : Introduces a basic nitrogen, improving aqueous solubility compared to purely aromatic substituents (e.g., phenyl).
- 4-(Allyloxy)phenyl () : Allyloxy groups offer sites for chemical modifications but may increase steric bulk.
- 4-Bromophenyl () : Bromine facilitates synthetic diversification (e.g., cross-coupling).
B. Methanone Substituents
- 4-Fluorophenyl (Target) : Fluorine’s electronegativity stabilizes the aromatic ring and enhances bioavailability.
- 3-Fluoro-4-methoxyphenyl () : Methoxy increases electron density, while fluorine balances lipophilicity.
- 4-Chlorophenyl () : Chlorine’s steric and electronic effects may alter target binding.
C. Trifluoromethyl Group
A consistent feature across analogs, the CF3 group enhances metabolic stability and resistance to oxidative degradation .
Biological Activity
The compound 3-Amino-6-(3-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone is a member of a class of heterocyclic compounds that exhibit significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.36 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity.
- Targeting Enzymatic Pathways : The compound has been shown to interact with various enzymatic pathways, including those involved in cancer cell proliferation and inflammation. The trifluoromethyl group is known to enhance binding affinity to target proteins.
- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound also demonstrates anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Cytotoxicity Assays
Table 1 summarizes the cytotoxicity data against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 12.5 | Cell cycle arrest |
| HCT116 | 8.0 | Inhibition of proliferation |
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the effects of the compound on MCF-7 cells, demonstrating an IC50 value of 5.0 µM. The study found that treatment led to significant apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays.
- In Vivo Studies : Another investigation involved administering the compound in a mouse model with induced tumors. Results indicated a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.
- Anti-inflammatory Effects : In a model of acute inflammation, the compound reduced edema significantly when compared to untreated controls, suggesting its utility in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
